molecular formula C19H20ClFN2O3 B5251552 2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5251552
M. Wt: 378.8 g/mol
InChI Key: HZEKLFGDJCISKF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorofluorophenoxy group and a methoxyphenylpiperazino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorofluorophenoxy intermediate: This step involves the reaction of 3-chloro-4-fluorophenol with an appropriate reagent to form the chlorofluorophenoxy intermediate.

    Coupling with piperazine: The chlorofluorophenoxy intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Substitution reactions: The presence of halogen atoms (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of halogen atoms with nucleophiles, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-fluorophenoxy)aniline: Shares the chlorofluorophenoxy group but differs in the presence of an aniline group instead of the piperazino group.

    4-Bromo-2-chlorophenol: Contains a similar halogenated phenol structure but lacks the piperazino and methoxyphenyl groups.

Uniqueness

2-(3-Chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3/c1-25-15-4-2-14(3-5-15)22-8-10-23(11-9-22)19(24)13-26-16-6-7-18(21)17(20)12-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEKLFGDJCISKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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